Tert-butyl 1-formylcyclopentane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

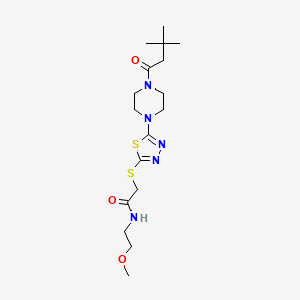

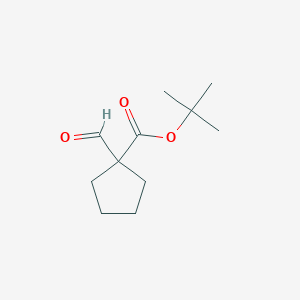

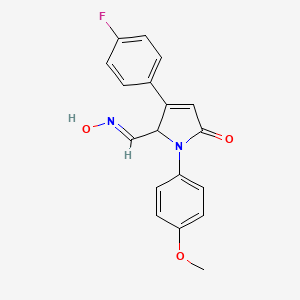

Tert-butyl 1-formylcyclopentane-1-carboxylate is a cyclopentane-based organic ester. It is synthesized from the reaction of tert-butyl alcohol with cyclopentanecarboxylic acid. Its molecular formula is C11H18O3 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1-formylcyclopentane-1-carboxylate can be visualized as shown in the resources. The molecular formula is C11H18O3 , and the molecular weight is 198.25882 .Scientific Research Applications

Chemosensory Applications

A specific application of tert-butyl carbazole derivatives, related by structure to tert-butyl 1-formylcyclopentane-1-carboxylate, demonstrates the role of tert-butyl in gel formation and organogelation. These compounds, when modified with benzothiazole, were used to create strong blue emissive nanofibers capable of detecting volatile acid vapors, showcasing their utility in developing fluorescent sensory materials (Sun et al., 2015).

Anticorrosive Activity

In a notable study, novel heterocyclic compounds including tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, which shares a tert-butyl moiety with tert-butyl 1-formylcyclopentane-1-carboxylate, demonstrated significant anticorrosive properties for carbon steel in acidic environments. This research highlights the potential of tert-butyl-containing compounds in corrosion inhibition applications (Praveen et al., 2021).

Synthetic Chemistry and Drug Development

Tert-butyl 1-formylcyclopentane-1-carboxylate serves as an intermediate in the synthesis of small molecule anticancer drugs. A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, illustrating the compound's importance in the development of novel therapeutics. This method involved nucleophilic substitution, oxidation, halogenation, and elimination reactions, emphasizing the versatility of tert-butyl-containing intermediates in drug synthesis (Zhang et al., 2018).

Safety And Hazards

Tert-butyl 1-formylcyclopentane-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

tert-butyl 1-formylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPICERRKQVJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 1-formylcyclopentane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)

![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)

![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)

![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)

![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)